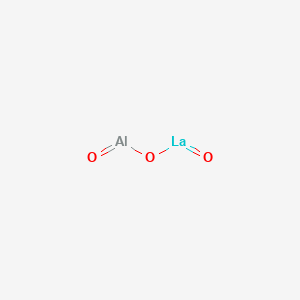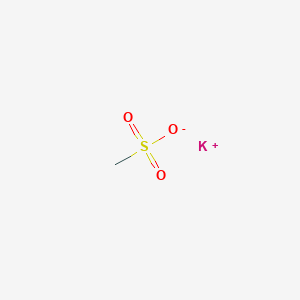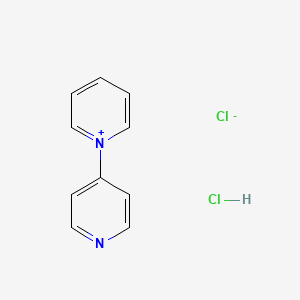
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is commonly used in various applications due to its unique chemical properties and biological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where magnesium oxide or hydroxide is gradually added to a solution of citric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the crystalline form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, which can be utilized in various applications.
Acid-Base Reactions: As a tricarboxylic acid derivative, it can participate in acid-base reactions, acting as a chelating agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, complexation reactions with metal ions result in the formation of metal-citrate complexes .
Aplicaciones Científicas De Investigación
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of magnesium 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and regulate acidity. In biological systems, it acts as a source of magnesium, which is essential for various physiological processes, including muscle and nerve function . The compound increases water in the intestines, which helps to relieve constipation by softening the stool .
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid with similar properties.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which also contains three carboxyl groups.
Uniqueness
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of magnesium and citrate ions, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its role in magnesium supplementation make it particularly valuable in various applications .
Propiedades
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSARIKBYIPYPF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mg3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)


![sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate](/img/structure/B7802851.png)


